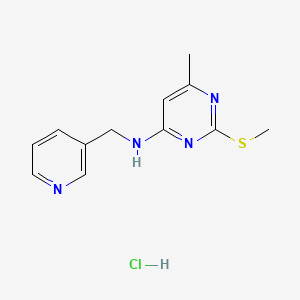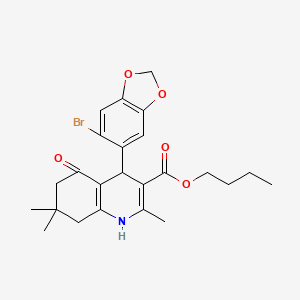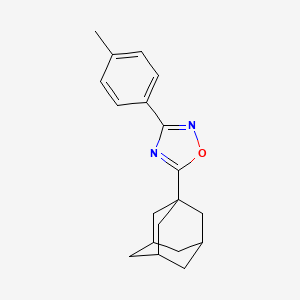
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as PD-168077, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its ability to inhibit the activity of MAO-B, which is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. This compound also modulates the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate the activity of neurotransmitters in the brain. By inhibiting MAO-B and increasing the levels of dopamine in the brain, this compound can improve the symptoms of Parkinson's disease. It can also modulate the activity of serotonin, which can improve the symptoms of schizophrenia and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its specificity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit the activity of MAO-B and modulate the activity of neurotransmitters in the brain. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the reaction of 4-chloroaniline with 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B) and increasing the levels of dopamine in the brain. It has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of the neurotransmitter serotonin.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-5-7-16(8-6-15)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXIYXIWDFZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368200 |
Source


|
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89474-23-7 |
Source


|
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)

![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)

![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)